Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-[4-(tert-butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 28991-95-9) is a pyrrole-based ester derivative with a molecular formula of C₁₃H₂₁NO₂ and a molecular weight of 223.31 g/mol. The compound features a 4-(tert-butyl)phenyl substituent at the 4-position of the pyrrole ring, methyl groups at the 3- and 5-positions, and an ethyl ester at the 2-position. Its bulky tert-butyl group confers enhanced lipophilicity and steric hindrance, which may influence solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-7-22-18(21)17-12(2)16(13(3)20-17)14-8-10-15(11-9-14)19(4,5)6/h8-11,20H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUFYBXXBGEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2375195-95-0) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrrole ring, which is known for its diverse pharmacological properties.
- Molecular Formula : C19H25NO2
- Molecular Weight : 299.41 g/mol
- Structural Features : The compound features a pyrrole core with ethyl and tert-butyl substituents, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including compounds similar to this compound. For instance, pyrrole-based compounds have shown significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial properties.
| Compound Type | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Pyrrole Derivative | 3.12 - 12.5 | Escherichia coli |
Antioxidant Activity
Pyrrole derivatives are also recognized for their antioxidant properties. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases . The specific antioxidant capacity of this compound has yet to be thoroughly investigated but is an area of potential research.
Anti-inflammatory Effects
Research on related pyrrole compounds suggests they may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could position this compound as a candidate for further studies aimed at treating inflammatory diseases.
In Vivo Studies
In vivo studies on similar pyrrole compounds have demonstrated significant biological activity. For example, the administration of certain pyrrole derivatives in rodent models resulted in decreased levels of circulating proteins associated with inflammation and metabolic disorders . Such findings indicate that this compound may also exhibit beneficial effects in metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrrole derivatives has been extensively studied to optimize their biological properties. Modifications at various positions on the pyrrole ring can enhance potency and selectivity against specific biological targets . Understanding these relationships will be crucial for developing more effective derivatives based on this compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds demonstrate significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
| Compound Type | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Pyrrole Derivative | 3.12 - 12.5 | Escherichia coli |
Anti-inflammatory Effects
Research has suggested that related pyrrole compounds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This positions Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate as a candidate for further studies aimed at treating inflammatory diseases .
In Vivo Studies
In vivo research on similar pyrrole compounds has shown significant biological activity. For example, certain derivatives have been administered in rodent models, resulting in decreased levels of circulating proteins associated with inflammation and metabolic disorders. Such findings indicate that this compound may also exhibit beneficial effects in metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrrole derivatives is crucial for optimizing their biological properties. Modifications at various positions on the pyrrole ring can enhance potency and selectivity against specific biological targets. This knowledge will be essential for developing more effective derivatives based on this compound .
Case Studies
-
Antimicrobial Activity Study :
A study evaluated a series of pyrrole derivatives for their antimicrobial efficacy against clinically relevant bacterial strains. The findings indicated that modifications to the pyrrole ring significantly influenced antimicrobial potency, suggesting a pathway for optimizing this compound's structure for enhanced activity. -
Anti-inflammatory Research :
Another research project focused on the anti-inflammatory potential of pyrrole-based compounds, revealing that certain derivatives could effectively inhibit inflammatory pathways in vitro, thus supporting further investigation into their therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Lipophilicity : The tert-butylphenyl group enhances lipophilicity, which may improve membrane permeability in biological systems compared to polar nitro or carbamoyl substituents .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., PDNBAH) exhibit lower thermal stability due to nitro group decomposition, whereas the target compound’s alkyl substituents likely enhance stability .
Electronic and Spectroscopic Characteristics
- HOMO-LUMO Gaps :
- PDNBAH (with nitro groups) has a reduced HOMO-LUMO gap (3.5–4.0 eV) due to electron-withdrawing effects, enhancing charge transfer properties .
- The target compound’s tert-butylphenyl group is electron-donating, likely resulting in a higher HOMO-LUMO gap (>4.5 eV), as seen in similar alkyl-substituted pyrroles .
- Spectroscopic Shifts :
- Hydrazone derivatives (e.g., PDNBAH) show red-shifted UV-Vis absorption (~450 nm) due to extended conjugation, while the target compound’s absorption is expected in the 300–350 nm range .
- IR spectra of carbamoyl derivatives (e.g., thiazole-linked compound) exhibit strong C=O and N-H stretches, absent in the target compound .
Preparation Methods
Synthesis of Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate
The precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, is synthesized via the Paal-Knorr reaction. A 1,4-diketone, such as 3-methylpentane-2,4-dione, reacts with ethyl glycinate under acidic conditions (acetic acid, 80°C, 12 h) to form the pyrrole ring. The methyl groups at positions 3 and 5 arise from the diketone’s substituents, while the ester group is introduced via the amino acid component.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 3-Methylpentane-2,4-dione | 10 mmol | Diketone |
| Ethyl glycinate | 10 mmol | Amino ester |
| Acetic acid | 20 mL | Catalyst/Solvent |
| Temperature | 80°C | — |
| Time | 12 h | — |
Directed C–H Borylation at Position 4
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes iridium-catalyzed borylation using [Ir(COD)OMe]₂ (2 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%) in the presence of bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) in tetrahydrofuran (THF) at 80°C for 24 h. The methyl groups at positions 3 and 5 direct borylation to position 4, yielding ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Borylation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 2 mol% Ir | 85% yield |
| Ligand | dtbpy | Prevents dimerization |
| Solvent | THF | Enhances selectivity |
| Temperature | 80°C | Completes in 24 h |
Suzuki-Miyaura Coupling with 4-(tert-Butyl)phenyl Bromide
The boronate ester reacts with 4-(tert-butyl)phenyl bromide (1.5 equiv) under Suzuki conditions: Pd(PPh₃)₄ (3 mol%), Cs₂CO₃ (2 equiv), in dioxane/water (4:1) at 90°C for 12 h. The reaction installs the 4-(tert-butyl)phenyl group at position 4, yielding the target compound.
Coupling Efficiency
| Aryl Halide | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-(tert-Butyl)phenyl bromide | 92 | 98.5% |
Advantages
Condensation and Decarboxylation of β-Ketoacid Esters
Condensation of 2-Aminoalkanophenones
Amino ketones bearing the 4-(tert-butyl)phenyl group, such as 2-amino-1-(4-(tert-butyl)phenyl)propan-1-one, condense with β-ketoacid esters (e.g., ethyl acetoacetate) in refluxing ethanol (12 h) to form ethyl 4-(4-(tert-butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. The reaction proceeds via enamine formation and cyclization.
Mechanistic Pathway
-
Enamine Formation : The amino ketone reacts with β-ketoester to form an enamine intermediate.
-
Cyclization : Intramolecular attack of the enamine nitrogen onto the carbonyl carbon forms the pyrrole ring.
-
Decarboxylation : Spontaneous loss of CO₂ under reflux conditions yields the final product.
Reaction Scope
| β-Ketoacid Ester | Yield (%) |
|---|---|
| Ethyl acetoacetate | 68 |
| Methyl benzoylacetate | <5 (inactive) |
Decarboxylation Conditions
Decarboxylation of intermediate diesters (e.g., ethyl 4-(4-(tert-butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2,5-dicarboxylate) occurs in glycerin at 200°C for 2 h, removing the ester at position 5.
Decarboxylation Efficiency
| Substrate | Temperature | Time | Yield (%) |
|---|---|---|---|
| Diester | 200°C | 2 h | 75 |
Vilsmeier Formylation and Cross-Coupling
Formylation at Position 4
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes Vilsmeier formylation (POCl₃, DMF, 0°C to rt, 6 h) to introduce a formyl group at position 4. The product, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, serves as a versatile intermediate.
Formylation Parameters
| Reagent | Role |
|---|---|
| POCl₃ | Activates DMF |
| DMF | Formylating agent |
Wittig Reaction with tert-Butylbenzene Derivative
The formyl group reacts with a tert-butylbenzene-derived ylide (generated from 4-(tert-butyl)benzyltriphenylphosphonium bromide and NaHMDS) in THF at 0°C to rt, producing the styrenyl intermediate. Hydrogenation (H₂, Pd/C, MeOH, 24 h) reduces the double bond, yielding the target compound.
Stepwise Yields
| Step | Yield (%) |
|---|---|
| Wittig Reaction | 65 |
| Hydrogenation | 90 |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Steps | Overall Yield (%) | Scalability |
|---|---|---|---|
| Borylation/Suzuki | 3 | 70 | High |
| Condensation/Decarboxylation | 2 | 50 | Moderate |
| Formylation/Coupling | 4 | 48 | Low |
Key Considerations
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[4-(tert-Butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via a Paal-Knorr pyrrole condensation or modified Hantzsch reaction. A typical procedure involves:
- Reacting 4-(tert-butyl)benzaldehyde with ethyl acetoacetate in acetic acid, followed by cyclization using ammonium acetate or a nitrile source (e.g., NaNO₂ in acidic conditions) .
- Optimizing yield by controlling stoichiometry (e.g., 1:1.1 molar ratio of aldehyde to β-ketoester) and reaction time (12–24 hours at 80–100°C).
- Purification via column chromatography (ethyl acetate/hexane, 1:9) to isolate the product .
Key Parameters Table:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Glacial acetic acid |
| Catalyst | Zn dust or NH₄OAc |
| Temperature | 80–100°C |
| Purification | Ethyl acetate/hexane (1:9) |
| Yield | 40–60% (depending on substituents) |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Look for pyrrole proton signals at δ 6.2–6.8 ppm (deshielded due to aromatic conjugation) and tert-butyl protons at δ 1.3 ppm. The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (ester) at 1720–1740 cm⁻¹ and N-H (pyrrole) at 3200–3400 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula C₂₀H₂₅NO₂ (calculated m/z 311.19) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) be applied to investigate the electronic structure and reactivity of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
- Key Analyses :
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Example DFT Results Table:
| Property | B3LYP/6-311++G(d,p) | Experimental Data |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | N/A |
| C=O Bond Length (Å) | 1.21 | 1.22 (X-ray) |
| N-H Stretch (cm⁻¹) | 3280 | 3250–3300 |
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Step 1 : Verify basis set adequacy. For example, augmenting with polarization/diffuse functions (e.g., 6-311++G(d,p) vs. 6-31G) improves accuracy for aromatic systems .
- Step 2 : Account for solvent effects using implicit models (e.g., PCM for acetic acid) .
- Step 3 : Use Atoms-in-Molecules (AIM) analysis to validate hydrogen-bonding interactions, which may shift NMR/IR peaks .
- Step 4 : Cross-check with alternative functionals (e.g., ωB97XD for dispersion corrections) .
Q. What strategies can elucidate the role of the tert-butyl group in modulating steric and electronic effects?
Methodological Answer:
- Comparative DFT Studies : Substitute tert-butyl with smaller groups (e.g., methyl) and calculate steric maps (e.g., %Vbur surface) to quantify steric hindrance .
- Conformational Analysis : Rotate the tert-butyl group and compute energy barriers (ΔG‡) to assess flexibility .
- Electron Localization Function (ELF) : Map electron density to identify hyperconjugative effects from the tert-butyl group to the pyrrole ring .
Q. How can intramolecular interactions (e.g., hydrogen bonding) be experimentally and computationally validated?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to measure bond lengths/angles (e.g., N-H∙∙∙O=C interactions) .
- AIM Analysis : Calculate bond critical points (BCPs) for N-H∙∙∙O interactions (ρ ≈ 0.02–0.06 a.u.) .
- NMR Titration : Monitor chemical shift changes in DMSO-d₆ (hydrogen-bond-accepting solvent) to confirm interaction strength .
Q. What advanced techniques are suitable for analyzing the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes) and calculate binding affinities (ΔG) .
- Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra for photoactive applications (e.g., λmax ≈ 300–400 nm) .
- Kinetic Studies : Monitor degradation pathways under varying pH/temperature via HPLC-MS to identify reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
